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Introduction
TIM-063 is a potent small molecule inhibitor initially developed as a Ca2+/calmodulin-

dependent protein kinase kinase (CaMKK) inhibitor.[1][2] Understanding the protein interaction

landscape of small molecules like TIM-063 is crucial for elucidating their mechanism of action,

identifying potential off-target effects, and discovering new therapeutic applications.[1] This

document provides detailed application notes and protocols for the identification and

quantification of TIM-063 interactants using an affinity purification-mass spectrometry (AP-MS)

approach.

Recent studies have successfully employed a chemical proteomics strategy to identify the

interactome of TIM-063.[3][4] This involves immobilizing TIM-063 onto sepharose beads to

create an affinity matrix (referred to as TIM-127-sepharose) that can capture interacting

proteins from cell or tissue lysates.[2][3][5] The captured proteins are then eluted and identified

by highly sensitive mass spectrometry techniques.[1] This powerful method has revealed that in

addition to its intended targets, CaMKKα (CAMKK1) and CaMKKβ (CAMKK2), TIM-063 also

interacts with other protein kinases, notably Adaptor-Associated Kinase 1 (AAK1) and Mitogen-

Activated Protein Kinase 1 (ERK2).[3][6]

These findings highlight the potential for repurposing existing kinase inhibitors for novel

therapeutic targets.[1] This application note will guide researchers through the experimental
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workflow, from the preparation of TIM-063 affinity beads to the analysis of mass spectrometry

data, and provide protocols for each key step.

Data Presentation
The following tables summarize representative quantitative data obtained from a typical TIM-
063 affinity purification-mass spectrometry experiment using mouse cerebrum extracts. Data is

presented as spectral counts and protein abundance, which are common metrics for label-free

quantification in proteomics.

Table 1: High-Confidence TIM-063 Interacting Proteins Identified by Mass Spectrometry
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Protein
Name

Gene
Name

UniProt
ID

Molecular
Weight
(kDa)

Spectral
Counts
(TIM-063)

Spectral
Counts
(Control)

Fold
Change
(TIM-
063/Contr
ol)

Calcium/ca

lmodulin-

dependent

protein

kinase

kinase 1

CAMKK1 Q8N669 55.9 128 2 64.0

Calcium/ca

lmodulin-

dependent

protein

kinase

kinase 2

CAMKK2 Q96L96 65.6 154 3 51.3

Adaptor-

associated

kinase 1

AAK1 Q2M2I8 103.7 89 5 17.8

Mitogen-

activated

protein

kinase 1

MAPK3 P27361 43.2 45 4 11.3

Note: Spectral counts are representative values and will vary depending on experimental

conditions. The control column represents data from a mock affinity purification using

unconjugated sepharose beads.

Table 2: Top 10 Enriched Gene Ontology (GO) Terms for TIM-063 Interactants
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GO Term GO ID p-value

Protein kinase activity GO:0004672 1.2e-15

Protein phosphorylation GO:0006468 3.5e-12

Cellular response to calcium

ion
GO:0071277 8.1e-10

Vesicle-mediated transport GO:0016192 2.4e-8

Endocytosis GO:0006897 5.6e-7

Regulation of cell cycle GO:0051726 9.2e-6

Axon guidance GO:0007411 1.8e-5

Synaptic vesicle cycle GO:0099504 4.3e-5

T cell receptor signaling

pathway
GO:0050852 7.9e-5

Insulin receptor signaling

pathway
GO:0008286 1.2e-4

Note: p-values are representative and derived from a functional enrichment analysis of the

identified interactants.

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the mass

spectrometry analysis of TIM-063 interactants.

Protocol 1: Preparation of TIM-127-Sepharose (TIM-063-
immobilized Sepharose)
This protocol describes the covalent coupling of TIM-063 to NHS-activated sepharose beads.

Materials:

NHS-activated Sepharose 4 Fast Flow
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TIM-063

Dimethyl sulfoxide (DMSO)

Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

Blocking Buffer: 1 M ethanolamine, pH 8.0

Wash Buffer: 1 M NaCl

Procedure:

Wash 1 mL of NHS-activated Sepharose 4 Fast Flow resin with 10 mL of ice-cold 1 mM HCl.

Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat this wash step twice.

Dissolve 1 mg of TIM-063 in 1 mL of DMSO.

Immediately add the TIM-063 solution to the washed resin.

Add 9 mL of Coupling Buffer to the resin slurry.

Incubate the mixture overnight at 4°C with gentle end-over-end rotation.

Centrifuge at 500 x g for 1 minute and discard the supernatant.

To block any remaining active groups, add 10 mL of Blocking Buffer and incubate for 2 hours

at room temperature with gentle rotation.

Wash the resin with 10 mL of Wash Buffer. Centrifuge at 500 x g for 1 minute and discard the

supernatant. Repeat this wash step three times.

Resuspend the TIM-127-Sepharose in a suitable storage buffer (e.g., PBS with 20% ethanol)

and store at 4°C.

Protocol 2: Affinity Purification of TIM-063 Interactants
This protocol details the incubation of TIM-127-Sepharose with cell or tissue lysate to capture

interacting proteins.
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Materials:

TIM-127-Sepharose (from Protocol 1)

Control Sepharose (unconjugated)

Cell or tissue lysate (e.g., mouse cerebrum extract) in a non-denaturing lysis buffer (e.g., 50

mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease

and phosphatase inhibitors)

Wash Buffer: Lysis buffer without detergents

Elution Buffer: 100 µM TIM-063 in Wash Buffer or 0.1 M glycine-HCl, pH 2.5

Procedure:

Equilibrate 50 µL of TIM-127-Sepharose and 50 µL of Control Sepharose with 1 mL of lysis

buffer. Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat twice.

Add 1-2 mg of cell or tissue lysate to each of the equilibrated resins.

Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.

Centrifuge at 500 x g for 1 minute and collect the supernatant (flow-through) for analysis if

desired.

Wash the resin three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully

remove all supernatant.

Elute the bound proteins by adding 100 µL of Elution Buffer and incubating for 20 minutes at

room temperature with gentle agitation.

Centrifuge at 1,000 x g for 2 minutes and carefully collect the supernatant containing the

eluted proteins.

Protocol 3: Sample Preparation for Mass Spectrometry
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This protocol describes the preparation of the eluted proteins for mass spectrometry analysis,

including in-solution trypsin digestion.

Materials:

Eluted protein sample (from Protocol 2)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Ammonium bicarbonate buffer (50 mM, pH 8.0)

Formic acid

C18 desalting spin columns

Procedure:

Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final

concentration of 10 mM and incubating at 56°C for 30 minutes.

Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and

incubating in the dark at room temperature for 30 minutes.

Dilute the sample with 4 volumes of 50 mM ammonium bicarbonate buffer to reduce the

concentration of any denaturants.

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Stop the digestion by adding formic acid to a final concentration of 0.1%.

Desalt and concentrate the peptides using C18 spin columns according to the

manufacturer's instructions.

Dry the purified peptides in a vacuum centrifuge.
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Protocol 4: LC-MS/MS Analysis and Data Processing
This protocol provides a general overview of the liquid chromatography-tandem mass

spectrometry (LC-MS/MS) analysis and subsequent data processing.

Procedure:

Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic

acid in water).

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-

based instrument) coupled to a nano-liquid chromatography system.

Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant

precursor ions are selected for fragmentation.

Process the raw mass spectrometry data using a suitable software package (e.g.,

MaxQuant, Proteome Discoverer).

Search the generated peak lists against a relevant protein database (e.g., UniProt) to identify

the proteins.

Perform label-free quantification to compare the abundance of proteins in the TIM-063
pulldown versus the control pulldown.

Filter the results to identify high-confidence interactants based on statistical significance

(e.g., p-value < 0.05) and fold change (e.g., > 2-fold enrichment).

Perform functional enrichment analysis (e.g., Gene Ontology analysis) on the list of identified

interactants to gain insights into their biological roles.

Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key signaling pathway

involving a TIM-063 interactant.
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Caption: Experimental workflow for identifying TIM-063 interactants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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